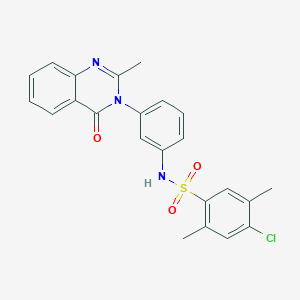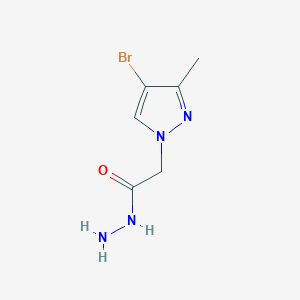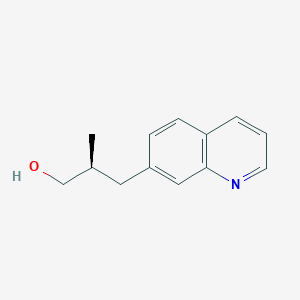
4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a meticulously synthesized organic compound. Known for its distinct sulfonamide structure, this compound has garnered interest for its various applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize 4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, a multistep organic synthesis is required. Starting with the sulfonation of 4-chloro-2,5-dimethylbenzene, the intermediate benzenesulfonamide is formed. This is followed by a nucleophilic aromatic substitution with 2-methyl-4-oxoquinazoline, yielding the final compound. Careful control of temperature, pH, and the use of appropriate catalysts such as Lewis acids are crucial to ensure high yields and purity.
Industrial Production Methods: The industrial scale-up of this compound involves similar steps but incorporates advanced techniques like continuous flow chemistry, which ensures consistent quality and efficient production. Using high-throughput reactors and automated systems further optimizes the yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound undergoes oxidative cleavage at the methylene bridge of the quinazoline ring.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : Electrophilic aromatic substitution reactions can occur at the para and meta positions relative to the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Uses reagents such as potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: : Utilizes reagents like halogens (e.g., bromine, chlorine) under acidic conditions for electrophilic substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids and ketones.
Reduction: : Conversion to corresponding amines.
Substitution: : Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide finds extensive applications across various domains:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and for studying reaction mechanisms.
Biology: : Investigated for its potential inhibitory effects on certain enzymes and receptors due to its sulfonamide group.
Medicine: : Explored for its potential as a pharmacophore in drug design, especially in targeting cancer and bacterial infections.
Industry: : Employed in the synthesis of specialty chemicals and dyes.
Wirkmechanismus
The compound exerts its effects primarily through the interaction of its sulfonamide group with biological targets:
Molecular Targets and Pathways: : The sulfonamide moiety binds to enzyme active sites, inhibiting their activity. For instance, it can inhibit dihydropteroate synthase in bacterial pathways, impeding folate synthesis.
Mode of Action: : Acts as a competitive inhibitor, mimicking the substrate and binding to the active site, thereby blocking the natural substrate's access.
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to other sulfonamides like sulfamethoxazole or sulfadiazine, 4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibits unique structural features that can result in different pharmacokinetics and dynamics.
List of Similar Compounds
Sulfamethoxazole: : Widely used antibiotic, shares the sulfonamide core structure.
Sulfadiazine: : Another sulfonamide antibiotic, noted for its use in combination therapies.
Sulfapyridine: : Similar structure, used for its antibacterial properties.
Eigenschaften
IUPAC Name |
4-chloro-2,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-14-12-22(15(2)11-20(14)24)31(29,30)26-17-7-6-8-18(13-17)27-16(3)25-21-10-5-4-9-19(21)23(27)28/h4-13,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCSYUJIXLLBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B2783753.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)
![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)
![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)
![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)
![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)

![5-[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)


